Cas no 2172246-16-9 (2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid)

2-{3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone with a pendant acetic acid moiety. Its key structural attributes include the Fmoc group, which enhances solubility and facilitates selective deprotection in solid-phase peptide synthesis (SPPS), and the sterically defined cyclobutyl ring, which imposes conformational constraints to modulate peptide secondary structure. The 2-methylbutanamido side chain further contributes to steric and electronic tuning, making it valuable for designing peptidomimetics or constrained analogs. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships (SAR) or stabilizing bioactive conformations. Its synthetic versatility and compatibility with standard SPPS protocols underscore its utility in peptide research.
2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid structure
2172246-16-9 structure
Product Name:2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid
CAS No:2172246-16-9
MF:C26H30N2O5
MW:450.526807308197
CID:6361034
PubChem ID:165958903
Update Time:2025-06-14

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid
    • 2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
    • EN300-1558956
    • 2172246-16-9
    • Inchi: 1S/C26H30N2O5/c1-16(25(31)28-18-12-17(13-18)14-24(29)30)10-11-27-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23H,10-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)
    • InChI Key: HNYSUFYFJCDDQT-UHFFFAOYSA-N
    • SMILES: OC(CC1CC(C1)NC(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1558956-0.05g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
0.05g
$2829.0 2023-05-23
Enamine
EN300-1558956-0.1g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
0.1g
$2963.0 2023-05-23
Enamine
EN300-1558956-0.25g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
0.25g
$3099.0 2023-05-23
Enamine
EN300-1558956-0.5g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
0.5g
$3233.0 2023-05-23
Enamine
EN300-1558956-1.0g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
1g
$3368.0 2023-05-23
Enamine
EN300-1558956-2.5g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
2.5g
$6602.0 2023-05-23
Enamine
EN300-1558956-5.0g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
5g
$9769.0 2023-05-23
Enamine
EN300-1558956-10.0g
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
10g
$14487.0 2023-05-23
Enamine
EN300-1558956-50mg
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
50mg
$2829.0 2023-09-25
Enamine
EN300-1558956-100mg
2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclobutyl}acetic acid
2172246-16-9
100mg
$2963.0 2023-09-25

Additional information on 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid

Research Briefing on 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid (CAS: 2172246-16-9)

The compound 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid (CAS: 2172246-16-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclobutyl core and fluorenylmethoxycarbonyl (Fmoc) protecting group, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide chain assembly. The unique structural features of this compound, including the cyclobutyl ring and the methylbutanamido moiety, contribute to its stability and reactivity, making it a valuable tool for the synthesis of complex peptides with enhanced pharmacological properties. Recent advancements have demonstrated its utility in the production of cyclic peptides, which are increasingly recognized for their therapeutic potential in treating diseases such as cancer and infectious diseases.

In addition to its applications in peptide synthesis, 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid has been investigated for its potential as a protease inhibitor. Proteases play a crucial role in numerous physiological and pathological processes, and their inhibition is a promising strategy for drug development. Preliminary studies suggest that derivatives of this compound exhibit selective inhibitory activity against specific proteases, opening new avenues for the design of targeted therapies. Further research is needed to elucidate the structure-activity relationships and optimize the inhibitory potency of these derivatives.

Another emerging application of this compound is in the field of bioconjugation. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled attachment of functional moieties to biomolecules. This property is particularly valuable for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Recent studies have highlighted the potential of this compound as a linker in ADCs, enabling the precise delivery of cytotoxic agents to cancer cells while minimizing off-target effects.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid. Researchers are actively exploring innovative synthetic routes and purification techniques to improve yield and scalability. Additionally, the stability of the compound under various physiological conditions is an area of ongoing investigation, as it directly impacts its efficacy in therapeutic applications.

In conclusion, 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclobutyl}acetic acid (CAS: 2172246-16-9) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, protease inhibition, and bioconjugation highlight its potential to contribute to the development of novel therapeutics. Continued research efforts are expected to further expand its utility and address current limitations, paving the way for innovative drug discovery and development.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.